Structural Identity Confirmation: PDB Ligand NHB vs. Target Compound
A ligand with identical molecular formula (C₁₇H₁₅N₃O₄S₂) co‑crystallized in human HDAC8 (PDB 1W22) has been mistakenly associated in some databases with the target compound. However, the authentic PDB ligand NHB is N‑hydroxy‑4‑(methyl{[5‑(2‑pyridinyl)‑2‑thienyl]sulfonyl}amino)benzamide, a hydroxamic acid with a pyridinyl‑thienyl sulfonamide tail, structurally distinct from the target sulfonamide‑thiazole [1]. No crystal structure of the target compound bound to any protein has been deposited.
| Evidence Dimension | Ligand identity in PDB entry 1W22 |
|---|---|
| Target Compound Data | No PDB entry available |
| Comparator Or Baseline | PDB ligand NHB: N‑hydroxy‑4‑(methyl{[5‑(2‑pyridinyl)‑2‑thienyl]sulfonyl}amino)benzamide |
| Quantified Difference | Structurally distinct compounds; molecular formula identical but connectivity differs |
| Conditions | Human HDAC8 X‑ray structure, 2.5 Å resolution |
Why This Matters
Clarifying this misidentification is essential for procurement; sourcing the target compound expecting HDAC8 inhibitory activity based on PDB 1W22 would be erroneous.
- [1] Vannini A, Volpari C, Filocamo G, et al. Crystal structure of a eukaryotic zinc‑dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. Proc Natl Acad Sci USA. 2004;101(42):15064–15069. doi:10.1073/pnas.0404603101. View Source
